molecular formula C17H21ClN2O4S B12406255 Steroid sulfatase-IN-3

Steroid sulfatase-IN-3

Cat. No.: B12406255
M. Wt: 384.9 g/mol
InChI Key: FEJKGMZPNSBOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Steroid sulfatase-IN-3 is a potent inhibitor of steroid sulfatase, an enzyme responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the metabolism of steroids, including estrone sulfate and dehydroepiandrosterone sulfate, which are precursors to biologically active estrogens and androgens .

Preparation Methods

The synthesis of Steroid sulfatase-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve:

Chemical Reactions Analysis

Steroid sulfatase-IN-3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases

Scientific Research Applications

Steroid sulfatase-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Steroid sulfatase-IN-3 exerts its effects by binding to the active site of steroid sulfatase, thereby inhibiting its enzymatic activity. This prevents the hydrolysis of steroid sulfates into their active forms, reducing the levels of biologically active estrogens and androgens. The inhibition of steroid sulfatase can disrupt the growth of hormone-dependent tumors and other pathological conditions associated with elevated steroid levels .

Comparison with Similar Compounds

Steroid sulfatase-IN-3 is unique compared to other steroid sulfatase inhibitors due to its high potency and selectivity. Similar compounds include:

This compound stands out due to its specific molecular structure and the unique pathways it targets, making it a valuable compound for scientific research and therapeutic development.

Properties

Molecular Formula

C17H21ClN2O4S

Molecular Weight

384.9 g/mol

IUPAC Name

[4-(1-adamantylcarbamoyl)-2-chlorophenyl] sulfamate

InChI

InChI=1S/C17H21ClN2O4S/c18-14-6-13(1-2-15(14)24-25(19,22)23)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21)(H2,19,22,23)

InChI Key

FEJKGMZPNSBOTF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)OS(=O)(=O)N)Cl

Origin of Product

United States

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